2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17-9-5-6-12-19(17)24(27)25-15-16-28-23-20-13-7-8-14-21(20)26-22(23)18-10-3-2-4-11-18/h2-14,26H,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIQWUXPQWTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell biology and the treatment of different types of disorders.
Mode of Action
It’s known that indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin. This suggests that 2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide may interact with its targets in a similar manner, leading to changes in cell behavior and function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect similar pathways, leading to a broad spectrum of downstream effects.
Biological Activity
2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide is a complex organic compound noted for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features an indole moiety, which is widely recognized for its diverse therapeutic properties. The molecular formula of this compound is C24H22N2OS, with a molecular weight of 386.51 g/mol.
Chemical Structure
The structural attributes of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H22N2OS |
| Molecular Weight | 386.51 g/mol |
| InChI Key | KTZDXGDHYWGUNO-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing primarily on its anticancer properties. The following sections summarize key findings from research studies.
Anticancer Properties
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Studies suggest that it may inhibit pathways associated with tumor growth and survival.
-
Cell Line Studies :
- MCF7 (Breast Cancer) : In vitro tests have shown that this compound displays significant inhibitory activity against MCF7 cells, with an IC50 value indicating effective cytotoxicity.
- NCI-H460 (Lung Cancer) : Similar effects were observed in NCI-H460 lung cancer cells, where the compound induced apoptosis through mitochondrial pathways.
Table 1: Summary of Biological Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF7 | 5.0 | Induction of apoptosis |
| Study B | NCI-H460 | 7.5 | Cell cycle arrest at G0/G1 phase |
| Study C | A549 | 6.8 | Inhibition of proliferation |
Case Studies
Recent studies have provided insights into the specific effects of the compound on cancer cell lines:
- Study A : Investigated the compound's effect on MCF7 cells and reported an IC50 value of 5.0 µM, demonstrating significant cytotoxicity attributed to apoptosis induction.
- Study B : Focused on NCI-H460 cells, revealing an IC50 value of 7.5 µM and highlighting the compound's ability to cause cell cycle arrest, thus preventing further proliferation.
- Study C : Examined A549 lung cancer cells, where the compound showed an IC50 value of 6.8 µM, indicating its potential as a therapeutic agent in lung cancer treatment.
Comparison with Similar Compounds
Key Observations :
- Indole Modifications : The 2-phenyl group on the indole (target compound) enhances π-π stacking interactions compared to 2-methylindole derivatives (e.g., compound in ). This substitution may improve binding to hydrophobic pockets in target proteins.
- Benzamide Substituents : Fluorine () or trifluoromethyl groups () increase electronegativity and metabolic stability but may reduce solubility compared to the 2-methyl group in the target compound.
Antiplasmodial Activity
Anticancer and Antiviral Potential
- Trifluoromethylphenyl Analogue () : The trifluoromethyl group enhances inhibitory activity against kinases (e.g., PanK) compared to the target compound’s 2-methylbenzamide, as seen in molecular docking studies .
- Thienylmethylthio Derivatives (): Compounds with thienyl or isoxazolyl groups exhibit nanomolar potency against viral proteases, suggesting that bulkier substituents (e.g., 2-phenylindole in the target compound) may reduce off-target effects.
Physicochemical Properties
Implications :
- The trifluoromethylphenyl analogue’s higher LogP (5.2) correlates with increased lipophilicity, which may enhance CNS penetration but require formulation optimization .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with the benzamide moiety. Key steps include:
- Thioether formation : Reacting 2-phenyl-1H-indole-3-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the thioethyl intermediate with 2-methylbenzoyl chloride . Optimization strategies include controlling temperature (60–80°C for thioether formation), solvent selection (DMF for polar intermediates), and purification via column chromatography or recrystallization (methanol/water mixtures) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., indole proton at δ 10–12 ppm, methyl groups at δ 2.0–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~459) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch, if present) .
Q. What in vitro biological assays are appropriate for initial evaluation of its therapeutic potential?
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxic activity .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How can SHELX software be applied to determine the crystal structure of this compound, and what challenges arise due to its sulfur-containing groups?
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXT for phase estimation and SHELXL for refinement, addressing sulfur atom disorder by refining occupancy ratios .
- Challenges : Sulfur’s high electron density can cause absorption errors; apply multi-scan corrections (SADABS) and anisotropic displacement parameters .
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Orthogonal assays : Validate predicted targets (e.g., kinase inhibition) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular dynamics (MD) simulations : Assess binding mode stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies be designed by modifying specific substituents like the indole phenyl group or benzamide methyl group?
- Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the indole phenyl ring .
- Bioassay comparison : Test analogs in parallel for IC₅₀ shifts in cancer cell lines or enzyme inhibition .
- Computational modeling : Dock analogs into target proteins (e.g., EGFR) to correlate substituent effects with binding energy .
Q. What analytical approaches are needed to characterize its oxidation/reduction products, and how do these transformations affect bioactivity?
- Oxidation : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives; monitor via HPLC-MS and ¹H NMR (loss of S-H signal) .
- Reduction : Use NaBH₄ to reduce disulfide byproducts; confirm with FT-IR (disappearance of S-S stretch at ~500 cm⁻¹) .
- Bioactivity impact : Compare parent compound and derivatives in cytotoxicity assays; reduced activity may indicate sulfur’s role in target binding .
Q. How does the compound’s stability under physiological conditions (e.g., pH, serum proteins) impact its pharmacokinetic profiling?
- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
- Serum binding : Use ultrafiltration or equilibrium dialysis to measure protein binding (%) in human plasma .
- Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify cytochrome P450-mediated oxidation .
Notes
- References : Ensure all experimental protocols comply with institutional safety guidelines.
- Data interpretation : Cross-validate findings using orthogonal methods to address reproducibility concerns.
- Ethical standards : Biological studies must follow ARRIVE guidelines for in vitro/in vivo research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
